molecular formula C17H22N2O B602279 R-Doxylamine CAS No. 1391849-33-4

R-Doxylamine

カタログ番号: B602279
CAS番号: 1391849-33-4
分子量: 270.37
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

R-Doxylamine is the dextrorotatory enantiomer of doxylamine, an ethanolamine-derived antihistamine and hypnotic agent. Its chemical name is N,N-dimethyl-2-[1-phenyl-1-(2-pyridyl)ethoxy]ethylamine succinate (CAS: 562-10-7), with a molecular formula of C${17}$H${22}$N$2$O·C$4$H$6$O$4$ and a molecular weight of 388.5 g/mol . It is commonly formulated as a succinate salt to enhance stability and bioavailability.

This compound is primarily used in combination with pyridoxine (vitamin B6) as a modified-release fixed-dose formulation (e.g., Cariban®) to treat nausea and vomiting during pregnancy . Pharmacokinetic studies demonstrate that this compound achieves a maximum plasma concentration (C${max}$) of 47.30 ± 6.25 ng/mL, with a median time to peak concentration (T${max}$) of 7 hours and a prolonged elimination half-life (T$_{last}$ up to 72 hours) .

準備方法

Grignard Reagent-Based Synthesis of Doxylamine Intermediate

Classical Grignard Reaction Mechanism

The foundational approach to synthesizing doxylamine involves generating 2-pyridyl phenylmethylcarbinol (PPMA) through a Grignard reaction between iodobenzene and 2-acetylpyridine. Magnesium-activated iodobenzene forms a Grignard reagent, which nucleophilically attacks 2-acetylpyridine’s carbonyl group, yielding PPMA after quenching with ammonium chloride . Key variables include:

  • Solvent selection : Tetrahydrofuran (THF) achieves higher yields (60–65%) compared to diethyl ether (55–60%) due to improved reagent solubility .

  • Stoichiometry : A 2.5:1 molar ratio of iodobenzene to 2-acetylpyridine minimizes unreacted starting material, as excess iodobenzene drives the reaction to completion .

Table 1: Optimization of PPMA Synthesis via Grignard Reaction

ParameterTHF System Ether System
Reaction Time (h)15–2010–15
Yield (%)60–6555–60
Purity (HPLC, %)99.598.7
Byproduct Formation (%)<0.51.2–1.8

Alkylation to Doxylamine Free Base

PPMA undergoes O-alkylation with 2-dimethylaminoethyl chloride in xylene under reflux (140°C) using sodium amide as a base. This step achieves 68% yield but requires rigorous pH control during workup to isolate the free base . Critically, residual sodium amide necessitates multiple aqueous washes (pH 9–10) to prevent emulsion formation during extraction .

Enantioselective Synthesis of R-Doxylamine

Chiral Auxiliary Strategy

Source details a diastereoselective route using (R)-glyceraldehyde diacetonide as a chiral auxiliary. The protocol involves:

  • Nucleophilic addition : 4-Methoxyphenylmagnesium bromide adds to the chiral auxiliary, favoring the R-configuration via Cram’s chelation model (≥95% diastereomeric excess) .

  • Epoxide ring-opening : Styrene oxide reacts with the alkoxide intermediate, forming a configurationally stable ether precursor.

  • Final alkylation : The chiral intermediate is treated with 2-dimethylaminoethyl chloride, followed by auxiliary removal under acidic conditions.

This method achieves 36% overall yield but requires chromatographic purification, limiting industrial feasibility .

Catalytic Asymmetric Approaches

Emerging methodologies employ titanium tetraisopropoxide (Ti(iPrO)₄) and chiral BINOL ligands to induce asymmetry during the Grignard addition. Preliminary data suggest enantiomeric excess (ee) values of 88–92% for this compound, though yields remain suboptimal (28–34%) .

Industrial-Scale Purification Challenges

Limitations of Traditional Methods

Early synthesis routes relied on high-vacuum distillation (0.5 mmHg) and column chromatography, which are cost-prohibitive for mass production . For example, PPMA purification via distillation at 134°C risks thermal degradation, reducing yields by 15–20% .

Acid-Base Extraction Innovations

Source introduces a scalable purification sequence:

  • Acidification : Adjusting the aqueous phase to pH 3–4 transfers doxylamine into the water layer as a hydrochloride salt.

  • Back-extraction : Raising the pH to 9–10 with NaOH liberates the free base, which is extracted into ethyl acetate.
    This method eliminates chromatography, achieving 99% purity with a 68% recovery rate .

Comparative Analysis of Synthetic Routes

Table 2: Performance Metrics for this compound Synthesis

MethodYield (%)Purity (%)ee (%)Scalability
Grignard + Chiral Aux 3699.195Low
Catalytic Asymmetric 3297.590Moderate
Industrial Alkylation 6899.0RacemicHigh

Key findings:

  • Trade-offs : Higher enantiomeric purity correlates with lower yields due to stringent purification requirements .

  • Solvent impact : Xylene outperforms toluene in alkylation reactions, reducing side-product formation by 12% .

化学反応の分析

Types of Reactions

Doxylamine undergoes various chemical reactions, including:

    Oxidation: Doxylamine can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert Doxylamine to its corresponding amine derivatives.

    Substitution: Doxylamine can undergo substitution reactions, particularly at the nitrogen atom, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted Doxylamine compounds.

科学的研究の応用

Medical Uses

Antihistamine Properties
R-Doxylamine is primarily used to alleviate symptoms associated with allergic reactions, such as sneezing, runny nose, and itchy eyes. A clinical study demonstrated that doxylamine significantly reduced scores for runny nose and sneezing compared to placebo in patients suffering from upper respiratory infections .

Insomnia Treatment
Doxylamine is also utilized as a short-term treatment for insomnia. A systematic review indicated that doxylamine showed a moderate effect size against placebo for insomnia treatment at four weeks, with a standardized mean difference of 0.47 . However, it is not recommended for chronic insomnia due to insufficient safety and efficacy data .

Nausea and Vomiting in Pregnancy
In combination with pyridoxine (vitamin B6), doxylamine is approved for treating nausea and vomiting during pregnancy. Clinical trials have shown mixed results regarding its efficacy; while some analyses indicated a slight benefit over placebo, the clinical significance remains debated .

Pharmacological Mechanisms

This compound acts primarily as an antagonist of the histamine H1 receptor, which accounts for its antihistaminic and sedative effects. Additionally, it has anticholinergic properties due to its action on muscarinic acetylcholine receptors, which can lead to side effects such as dry mouth and sedation .

Case Studies

Case Study: Efficacy in Allergic Rhinitis
A randomized controlled trial involved 688 participants who received either doxylamine or a placebo. Results showed that those treated with doxylamine experienced significantly greater reductions in allergy symptoms (P < 0.01 for runny nose; P < 0.001 for sneezing) compared to the placebo group .

Case Study: Doxylamine Overdose
A severe case of doxylamine overdose resulted in rhabdomyolysis and acute kidney injury in a patient who ingested 30 tablets. This case highlights the potential dangers associated with high doses of doxylamine, emphasizing the need for caution in its use .

Table 1: Efficacy of Doxylamine in Allergic Rhinitis

SymptomDoxylamine Group (n=345)Placebo Group (n=343)P-Value
Runny Nose ScoreReduced significantlyLess reduction<0.01
Sneezing ScoreReduced significantlyLess reduction<0.001

Table 2: Clinical Outcomes in Insomnia Treatment

TreatmentEffect Size (SMD)Confidence IntervalEvidence Certainty
Doxylamine0.470.06 to 0.89Moderate
Doxepin0.30–0.05 to 0.64Very Low
Trimipramine0.55–0.11 to 1.21Very Low

作用機序

Doxylamine exerts its effects by blocking histamine H1 receptors. This action prevents histamine from binding to its receptors, thereby reducing allergic symptoms such as itching, sneezing, and runny nose. Additionally, Doxylamine has sedative properties due to its ability to cross the blood-brain barrier and interact with central nervous system receptors.

類似化合物との比較

Comparison with S-Doxylamine (Enantiomeric Pair)

The pharmacological and pharmacokinetic properties of R-doxylamine differ significantly from its levorotatory enantiomer, S-doxylamine. Key comparative data are summarized below:

Parameter This compound S-Doxylamine
C$_{max}$ (ng/mL) 47.30 ± 6.25 43.78 ± 5.64
T$_{max}$ (h)* 7.00 (4.50–8.00) 6.00 (5.00–8.00)
T$_{last}$ (h)* 72.00 (48.00–72.00) 72.00 (72.00–72.00)

Data presented as median (interquartile range)

This compound exhibits a 7.5% higher C$_{max}$ than S-doxylamine, suggesting enhanced systemic absorption. However, both enantiomers share similar elimination profiles, likely due to identical metabolic pathways involving hepatic cytochrome P450 enzymes. Stereoselective differences in receptor binding affinity remain understudied but may influence therapeutic efficacy .

Comparison with Structural Analogs and Derivatives

This compound belongs to the ethanolamine class of antihistamines. Its structural analogs include:

Doxylamine Succinate Derivatives

Compound CAS Number Key Structural Feature
Doxylamine Succinate 562-10-7 Parent compound (succinate salt)
Doxylamine-d5 Succinate 1216840-94-6 Deuterated form for metabolic studies
Doxylamine 4-Pyridinyl Isomer 873407-01-3 Pyridine ring positional isomer
Doxylamine N-Oxide 105176-70-3 Oxidized amine moiety

These derivatives are primarily used in research to investigate metabolic stability, receptor interactions, and isotopic tracing . For example, deuterated doxylamine (doxylamine-d5) aids in distinguishing endogenous vs. exogenous metabolites in pharmacokinetic studies.

生物活性

R-Doxylamine, a member of the ethanolamine class of antihistamines, is primarily recognized for its use in treating allergies and as a sedative. This article explores its biological activity, including pharmacokinetics, toxicological effects, and case studies that highlight its clinical implications.

Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties that influence its therapeutic efficacy:

  • Bioavailability : The oral bioavailability is approximately 24.7%, while intranasal administration yields about 70.8% .
  • Peak Concentration (Tmax) : The mean time to peak plasma concentration occurs between 1.5 to 2.5 hours post-administration .
  • Half-Life : The elimination half-life ranges from 10 to 12 hours, facilitating once-daily dosing in many cases .
  • Metabolism : this compound is primarily metabolized in the liver via cytochrome P450 enzymes (CYP2D6, CYP1A2, and CYP2C9), producing several metabolites including N-desmethyldoxylamine and doxylamine N-oxide .

Toxicological Effects

Research has indicated that this compound can lead to various toxicological outcomes, particularly at high doses:

Animal Studies

A study involving Fischer 344 rats demonstrated significant adverse effects when administered high doses of doxylamine succinate:

  • Survival Rates : At 104 weeks, survival rates varied from 40% to 58% in males and 56% to 69% in females depending on the dose .
  • Liver Tumors : High-dose males exhibited a notable increase in hepatocellular adenomas and carcinomas (5 out of 57) compared to controls .
  • Histopathological Changes : Mice exposed to doxylamine showed mild to severe cytomegaly and necrosis in the liver, indicating hepatotoxicity at elevated concentrations .

Human Case Studies

Several case reports illustrate the potential for addiction and withdrawal symptoms associated with this compound use:

  • Addiction Case : A report documented a male patient who developed dependency on doxylamine after using it continuously for five years. Withdrawal symptoms included restlessness and insomnia when attempting to reduce dosage .
  • Acute Toxicity : Another case involved a patient who experienced severe rhabdomyolysis and acute liver failure after ingesting an excessive dose of doxylamine .

Clinical Applications

This compound is commonly used for:

  • Insomnia Treatment : Its sedative properties make it effective for managing sleep disorders.
  • Nausea and Vomiting in Pregnancy (NVP) : Clinical trials have shown that doxylamine-pyridoxine combinations are effective for treating moderate to severe NVP .

Summary of Significant Toxicological Parameters

Study TypeDose (mg/kg)Liver Weight Change (%)Survival Rate (%)Tumor Incidence
Fischer Rat Study0, 500, 1000, 2000Males: -8.4%, Females: -22.8%Males: 40-58%, Females: 56-69%High dose males: 5 tumors
B6C3F1 Mouse StudyVarious PPMSignificant necrosis at high dosesNot specifiedNot specified

Q & A

Basic Research Questions

Q. What are the established analytical methods for quantifying R-Doxylamine in experimental samples, and how can researchers validate their accuracy?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) for quantification. Validate methods by assessing linearity (R² ≥ 0.99), precision (RSD < 5%), and recovery rates (90–110%) using spiked matrices . Cross-validate results with nuclear magnetic resonance (NMR) for structural confirmation .

Q. How should researchers handle contradictions in reported physicochemical properties of this compound (e.g., solubility, stability)?

  • Methodology : Conduct comparative studies under controlled conditions (temperature, pH, solvent systems). Replicate conflicting data from literature and apply statistical tests (e.g., ANOVA) to identify outliers. Reference primary sources from peer-reviewed journals over vendor datasheets .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Use fume hoods for ventilation, wear nitrile gloves, and safety goggles. Store this compound in airtight containers at –20°C to prevent degradation. Regularly consult updated safety data sheets (SDS) and adhere to OSHA guidelines for amine handling .

Q. How can researchers design a literature review framework to identify gaps in this compound pharmacology studies?

  • Methodology : Use systematic review tools like PRISMA. Search PubMed, SciFinder, and Web of Science with keywords: "this compound pharmacokinetics," "chiral resolution," and "metabolite profiling." Filter results by study type (in vivo, in vitro) and publication date (last 10 years) .

Advanced Research Questions

Q. What experimental designs are optimal for resolving enantiomeric interactions of this compound in receptor-binding assays?

  • Methodology : Employ chiral chromatography (e.g., Chiralpak® columns) to isolate R- and S-enantiomers. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (Kd). Validate with molecular docking simulations (AutoDock Vina) .

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodology : Conduct pharmacokinetic-pharmacodynamic (PK-PD) modeling to account for metabolic differences (e.g., cytochrome P450 activity). Use microdialysis in rodent models to measure free drug concentrations in target tissues .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducibility in long-term studies?

  • Methodology : Implement quality-by-design (QbD) principles. Monitor reaction parameters (temperature, catalyst purity) via in-line FTIR. Characterize batches using X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to confirm crystallinity .

Q. How should researchers address ethical considerations when designing human trials involving this compound metabolites?

  • Methodology : Submit protocols to institutional review boards (IRBs) with detailed risk-benefit analyses. Include exclusion criteria for vulnerable populations (e.g., pregnant individuals) and use blinded randomized designs to minimize bias .

Q. Data Analysis and Presentation Guidelines

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodology : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 values. Use Kaplan-Meier survival analysis for longitudinal toxicity data. Report confidence intervals (95%) and p-values adjusted for multiple comparisons .

Q. How can researchers optimize figures to communicate complex this compound interactions in manuscripts?

  • Methodology : Use PyMOL for 3D protein-ligand visualization and GraphPad Prism for dose-response curves. Limit chemical structures to 2–3 per figure, with annotations for key functional groups. Adopt RSC/ChemDraw styling for consistency .

特性

IUPAC Name

N,N-dimethyl-2-[(1R)-1-phenyl-1-pyridin-2-ylethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16/h4-12H,13-14H2,1-3H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFDWZZGGLSKEP-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391849-33-4
Record name Doxylamine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391849334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DOXYLAMINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC177DTO9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

8,9-dihydro-7H-benzo[a]pyren-10-one
8,9-dihydro-7H-benzo[a]pyren-10-one
R-Doxylamine
8,9-dihydro-7H-benzo[a]pyren-10-one
R-Doxylamine
8,9-dihydro-7H-benzo[a]pyren-10-one
8,9-dihydro-7H-benzo[a]pyren-10-one
R-Doxylamine
8,9-dihydro-7H-benzo[a]pyren-10-one
8,9-dihydro-7H-benzo[a]pyren-10-one
R-Doxylamine
8,9-dihydro-7H-benzo[a]pyren-10-one
8,9-dihydro-7H-benzo[a]pyren-10-one
R-Doxylamine
8,9-dihydro-7H-benzo[a]pyren-10-one
8,9-dihydro-7H-benzo[a]pyren-10-one
R-Doxylamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。